molecular formula C9H11Cl2NO B12664875 (2-(Aminomethyl)phenyl)acetylchloride hydrochloride CAS No. 61807-67-8

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride

Cat. No.: B12664875
CAS No.: 61807-67-8
M. Wt: 220.09 g/mol
InChI Key: KKESKPNCZQEAOM-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride (CAS: 61807-67-8) is an organic compound featuring an acetyl chloride group attached to a phenyl ring substituted with an aminomethyl group at the ortho position. This compound is industrially relevant, with applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic workflows. The molecular formula is C₉H₁₁Cl₂NO, with a molar mass of 228.10 g/mol. Industrial-grade purity (≥99%) is typical, and it is supplied in sealed, dry packaging to prevent hydrolysis of the acetyl chloride moiety .

Properties

CAS No.

61807-67-8

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-[2-(aminomethyl)phenyl]acetyl chloride;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-9(12)5-7-3-1-2-4-8(7)6-11;/h1-4H,5-6,11H2;1H

InChI Key

KKESKPNCZQEAOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)phenyl)acetylchloride hydrochloride typically involves the reaction of phenylacetyl chloride with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Condensation Reactions: The compound can react with other carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Carboxylic acids and their derivatives.

    Reduction Products: Amines and related compounds.

Scientific Research Applications

(2-(Aminomethyl)phenyl)acetylchloride hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)phenyl)acetylchloride hydrochloride involves its reactivity with nucleophiles and other reactive species. The aminomethyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in the combination of an acetyl chloride group and an ortho-aminomethyl substituent. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparisons
Compound Name CAS No. Molecular Formula Functional Groups Key Differences
(2-(Aminomethyl)phenyl)acetylchloride hydrochloride 61807-67-8 C₉H₁₁Cl₂NO Acetyl chloride, aminomethyl (ortho) Reference compound
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride 42383-05-1 C₉H₁₂ClNO₂ Carboxylic acid, aminomethyl (para) Para-substitution; carboxylic acid instead of acetyl chloride
Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride 208124-61-2 C₁₀H₁₄ClNO₂ Methyl ester, aminomethyl (ortho) Ester group replaces acetyl chloride
2-(Aminomethyl)-6-methylphenol hydrochloride 1956330-87-2 C₈H₁₂ClNO Phenol, aminomethyl (ortho), methyl (meta) Phenolic hydroxyl instead of acetyl chloride; additional methyl group
[2-(Aminomethyl)phenyl]boronic acid hydrochloride 850589-36-5 C₇H₁₁BClNO₂ Boronic acid, aminomethyl (ortho) Boronic acid replaces acetyl chloride; distinct reactivity in Suzuki couplings

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 2-(4-(Aminomethyl)phenyl)acetic acid HCl Methyl Ester Analogue
Molecular Weight 228.10 g/mol 201.65 g/mol 223.68 g/mol
Solubility Soluble in polar aprotic solvents (e.g., DMF, THF) Water-soluble (hydrochloride salt) Soluble in methanol, chloroform
Stability Hygroscopic; decomposes upon prolonged exposure to moisture Stable at RT in dry conditions Stable under inert atmospheres
Storage -20°C, sealed Room temperature, desiccated 2–8°C, inert gas
Purity ≥99% (industrial grade) ≥98% (analytical grade) ≥95% (reagent grade)
Applications Agrochemical intermediates, API synthesis Biochemical research, peptide coupling Organic synthesis, prodrug development

Reactivity and Functional Utility

  • Acetyl Chloride Group : The target compound’s acetyl chloride moiety is highly electrophilic, enabling nucleophilic acyl substitutions (e.g., amidation, esterification). This contrasts with the carboxylic acid (CAS 42383-05-1), which requires activation (e.g., EDC/HOBt) for similar reactions .
  • Hydrochloride Salt : Enhances water solubility compared to freebase analogues (e.g., boronic acid derivative, CAS 850589-36-5) but limits compatibility with strong bases .
  • Steric Effects: The ortho-aminomethyl group in the target compound introduces steric hindrance, reducing reaction rates compared to para-substituted analogues .

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